molecular formula C14H13N3 B10907125 1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine CAS No. 937600-03-8

1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine

Cat. No.: B10907125
CAS No.: 937600-03-8
M. Wt: 223.27 g/mol
InChI Key: MNPHNVRAZXCTTJ-UHFFFAOYSA-N
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Description

1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine is a compound that belongs to the benzimidazole family, which is known for its diverse range of biological activities.

Preparation Methods

The synthesis of 1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine typically involves the condensation of o-phenylenediamine with an aromatic aldehyde. One common method includes the use of N,N-dimethylformamide and sulfur as reagents . The reaction conditions are generally mild, and the process is versatile, allowing for the formation of various benzimidazole derivatives .

Chemical Reactions Analysis

1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as sodium metabisulphite.

    Reduction: The compound can be reduced using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: It can undergo substitution reactions where functional groups on the benzimidazole ring are replaced by other groups.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit the growth of cancer cells by interfering with their DNA synthesis and repair mechanisms . The exact molecular targets and pathways can vary depending on the specific application and the type of cells or organisms involved.

Comparison with Similar Compounds

1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine can be compared with other benzimidazole derivatives such as:

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in different fields of research and industry.

Properties

IUPAC Name

[2-(benzimidazol-1-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-9-11-5-1-3-7-13(11)17-10-16-12-6-2-4-8-14(12)17/h1-8,10H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPHNVRAZXCTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501266492
Record name 2-(1H-Benzimidazol-1-yl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501266492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937600-03-8
Record name 2-(1H-Benzimidazol-1-yl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937600-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Benzimidazol-1-yl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501266492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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